molecular formula C10H16N2O3 B1615975 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 882-67-7

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B1615975
CAS RN: 882-67-7
M. Wt: 212.25 g/mol
InChI Key: MACNLYNLRKUQOA-UHFFFAOYSA-N
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Description

The compound “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a novel piperidine derivative . It is a part of the spiro[4.5]decanone series, which has been identified as a useful template for generating potent and selective 2OG oxygenase inhibitors .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 hydroxyl group . The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structure of compounds closely related to 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione reveals insights into molecular interactions and arrangements. For example, compounds with similar structures have been analyzed for their hydrogen bonding, N—H⋯π interactions, and crystallization behaviors, which are essential for understanding their chemical properties and potential for further modification (Shivachev et al., 2006).

Synthesis and Potential Therapeutic Applications

A series of compounds, including 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, have been synthesized and evaluated for their binding affinity to muscarinic receptors, demonstrating the potential for therapeutic applications. Such studies are foundational for developing new drugs and understanding molecular mechanisms of action (Ishihara et al., 1992).

Materials Science and Antimicrobial Applications

Research on N-halamine-coated cotton fabrics utilizing derivatives of diazaspirodecane-dione shows promising applications in antimicrobial and detoxification fields. These studies highlight the versatility of such compounds in contributing to the development of materials with enhanced safety and environmental benefits (Ren et al., 2009).

Anticonvulsant Activity

Derivatives of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione have been explored for their anticonvulsant profiles. Such studies provide valuable insights into the design of new therapeutic agents for treating neurological disorders, showcasing the compound's potential beyond its basic chemical interest (Aboul-Enein et al., 2014).

Hypoglycemic Activity

Investigations into the hypoglycemic activity of sulfur-containing spiro derivatives indicate potential applications in managing diabetes. These studies contribute to the broader understanding of how structural modifications can enhance biological activity, offering pathways for developing new treatments (Iqbal et al., 2012).

Future Directions

The spiro[4.5]decanone series, including “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione”, has potential for expansion into both the substrate and 2OG binding pockets of the PHDs . This makes them amenable to the development of PHD selective and, more generally, 2OG oxygenase inhibitors . Therefore, future research could focus on exploring this potential and developing new types of PHD inhibitors with improved potency and selectivity .

properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNLYNLRKUQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007995
Record name 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

CAS RN

882-67-7
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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